molecular formula C12H15NO2 B1426710 2-(3-Methoxypropoxy)-4-methylbenzonitrile CAS No. 1250664-52-8

2-(3-Methoxypropoxy)-4-methylbenzonitrile

Cat. No. B1426710
CAS RN: 1250664-52-8
M. Wt: 205.25 g/mol
InChI Key: DLMATKYJBLIQFC-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)-4-methylbenzonitrile, commonly known as MPMB, is an organic compound that belongs to the class of benzonitriles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Corrosion Inhibition

  • Application : 2-(3-Methoxypropoxy)-4-methylbenzonitrile derivatives have been investigated for their properties as corrosion inhibitors. For instance, derivatives like 5′-amino-2,3″,4-trihydroxy-1,3-methoxy,1′:3′,1″-terphenyl-4′,6′-dicarbonitrile showed significant effectiveness in inhibiting corrosion in metal surfaces, specifically in environments like 1 M HCl and 0.5 M NaOH (Verma et al., 2015) (Verma et al., 2015).

Synthesis of Derivatives

  • Application : The compound has been utilized in the synthesis of various chemical derivatives. For example, its derivative, 1-chloro-6-methoxy-isoquinolin-3-ol, has been synthesized through a process involving carboxylation and cyclization, providing a more efficient and less hazardous method than previous approaches (Zheng et al., 2009).

Tyrosinase Inhibition

  • Application : Certain benzonitrile derivatives, like 4-methylbenzonitrile, have been identified as inhibitors of mushroom tyrosinase. These compounds exhibit varying degrees of inhibition, making them potential candidates for studies in areas like melanin formation and skin hyperpigmentation (Nihei & Kubo, 2019).

Thermochemical Studies

  • Application : The compound has been included in thermochemical studies to understand the interactions between different substituent groups, like cyano and methyl groups, in benzonitriles. This research aids in the development of group-additivity terms for estimating thermochemical properties of substituted benzenes (Zaitseva et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is the proton pump . Proton pumps are enzymes found in the stomach lining that help produce stomach acid. They play a crucial role in the final step of the gastric acid secretion process .

Mode of Action

2-(3-Methoxypropoxy)-4-methylbenzonitrile interacts with its target by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell . This inhibition prevents the exchange of potassium ions with hydrogen ions, effectively reducing the production of gastric acid .

Biochemical Pathways

The compound affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the balance of hydrogen and potassium ions in the stomach, leading to a decrease in stomach acidity . The downstream effects include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease .

Pharmacokinetics

As a proton pump inhibitor, it is expected to have good bioavailability and be metabolized in the liver, like other drugs in this class .

Result of Action

The molecular effect of 2-(3-Methoxypropoxy)-4-methylbenzonitrile’s action is the inhibition of the proton pump, leading to a decrease in stomach acid production . On a cellular level, this results in reduced acidity in the stomach, providing relief from acid-related conditions .

Action Environment

The action of 2-(3-Methoxypropoxy)-4-methylbenzonitrile is influenced by the environment within the stomach. The presence of food can delay absorption, while the acidic environment of the stomach is necessary for the drug to be activated . Additionally, individual factors such as age, liver function, and genetic variations in drug-metabolizing enzymes can influence the drug’s efficacy and stability .

properties

IUPAC Name

2-(3-methoxypropoxy)-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMATKYJBLIQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropoxy)-4-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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